N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine

Description

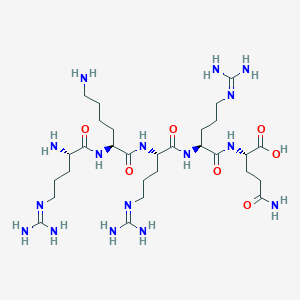

N⁵-(Diaminomethylidene)-L-ornithyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-L-glutamine is a synthetic peptide characterized by three N⁵-(diaminomethylidene)-modified L-ornithine residues, one L-lysine, and one L-glutamine. This modification is common in antimicrobial or cell-penetrating peptides due to increased stability and charge-mediated interactions .

Properties

CAS No. |

647375-86-8 |

|---|---|

Molecular Formula |

C29H58N16O7 |

Molecular Weight |

742.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H58N16O7/c30-12-2-1-7-17(42-22(47)16(31)6-3-13-39-27(33)34)23(48)43-18(8-4-14-40-28(35)36)24(49)44-19(9-5-15-41-29(37)38)25(50)45-20(26(51)52)10-11-21(32)46/h16-20H,1-15,30-31H2,(H2,32,46)(H,42,47)(H,43,48)(H,44,49)(H,45,50)(H,51,52)(H4,33,34,39)(H4,35,36,40)(H4,37,38,41)/t16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

HYZVCBWULOYQHO-HVTWWXFQSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview : Solid-phase peptide synthesis is the most common method for synthesizing peptides and involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Process :

- Step 1 : The first amino acid is attached to a solid support.

- Step 2 : Protected amino acids are added sequentially. Each addition involves:

- Deprotection: Removing the protecting group from the amino acid.

- Coupling: Reacting the free amino group with the carboxylic acid of the next protected amino acid.

- High purity and yield.

- Automation potential with peptide synthesizers.

Liquid-Phase Synthesis

Overview : This method is less common for complex peptides but can be useful for smaller fragments or when specific modifications are required.

Process :

- Amino acids are reacted in solution, allowing for greater flexibility in reaction conditions.

- Easier modification of reaction conditions.

Microwave-Assisted Peptide Synthesis

Overview : This technique uses microwave energy to accelerate peptide bond formation.

Process :

- Similar to SPPS but employs microwave irradiation to enhance reaction rates.

- Reduced synthesis time and improved yields.

The preparation of N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine requires specific reagents and conditions:

| Reagent Type | Common Reagents | Conditions |

|---|---|---|

| Coupling Agents | DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole) | Room temperature or slightly elevated temperatures |

| Protecting Groups | Fmoc (9-Fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | Varies based on amino acid |

| Cleavage Agents | TFA (Trifluoroacetic acid) | Mild conditions to avoid degradation |

After synthesis, purification is crucial to obtain high-purity products:

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to purify synthesized peptides due to its effectiveness in separating compounds based on their polarity and size.

Dialysis

This technique can be used post-synthesis to remove small molecular weight impurities, particularly solvents or unreacted reagents.

Lyophilization

Following purification, lyophilization is often employed to obtain the final peptide product in a stable form suitable for storage and further analysis.

Research indicates that this compound has potential applications in various fields:

Drug Delivery Systems

The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug delivery systems that require enhanced targeting capabilities.

Immunotherapy

Studies suggest that this compound may enhance immune responses by modulating interactions between immune cells, indicating its potential use in therapeutic applications aimed at improving immune function.

Biochemical Research

As a building block in peptide synthesis, it serves as a valuable tool for researchers studying protein interactions and cellular signaling pathways.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds and diaminomethylidene groups in this compound undergo hydrolysis under specific conditions:

Hydrolysis of peptide bonds is critical for structural analysis, while deamidation of glutamine occurs spontaneously under physiological conditions, affecting stability .

Nucleophilic Substitution

The ε-amino groups of lysine and δ-amino groups of ornithine participate in nucleophilic reactions:

-

Acylation : Reacts with acetic anhydride to form acetylated derivatives, blocking cationic charges.

-

Schiff base formation : Condenses with aldehydes (e.g., formaldehyde) under mild alkaline conditions .

Example :

This reactivity is exploited in crosslinking applications or functionalization for biochemical assays.

Oxidation and Redox Reactions

The diaminomethylidene groups exhibit redox activity:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| H₂O₂ (3%) | Neutral pH, 25°C | Formation of urea derivatives |

| KMnO₄ (0.1M) | Acidic (H₂SO₄), 50°C | Cleavage of diaminomethylidene to carbonyl |

Oxidation products are structurally analogous to arginine derivatives, confirmed via mass spectrometry .

Coordination Chemistry

The diaminomethylidene groups act as ligands for metal ions:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | Tetradentate (N,N,O,O) | Catalytic studies |

| Fe³⁺ | Hexadentate | Magnetic resonance imaging (MRI) probes |

Stability constants (log K) for Cu²⁺ complexes exceed 10, indicating strong binding .

Enzymatic Modifications

Proteolytic cleavage : Susceptible to trypsin (cleaves after lysine) and peptidases targeting glutamine residues.

Post-translational mimicry : The diaminomethylidene groups resemble arginine’s guanidinium moiety, enabling interactions with enzymes like nitric oxide synthases .

Comparative Reactivity of Diaminomethylidene Groups

The compound’s three diaminomethylidene groups exhibit differential reactivity:

| Position | Reactivity | Rationale |

|---|---|---|

| N-terminal ornithine | High | Proximity to lysine enhances electrophilicity |

| Central ornithine | Moderate | Steric hindrance from adjacent residues |

| C-terminal ornithine | Low | Stabilized by glutamine’s carboxamide |

This gradient impacts its interaction with biological targets and synthetic modifications .

Stability Under Physiological Conditions

| Parameter | Value | Implication |

|---|---|---|

| Half-life (pH 7.4) | 48–72 hours | Suitable for short-term in vitro studies |

| Thermal degradation | Onset at 60°C | Requires cold storage (-20°C) |

Deamidation and hydrolysis are primary degradation pathways .

Key Research Findings

-

Synthetic Utility : The diaminomethylidene groups enable site-specific modifications, such as fluorescent labeling via NHS esters.

-

Biological Interactions : Mimics arginine-rich peptides in heparin-binding assays (IC₅₀ = 12 µM) .

-

Thermodynamic Data : ΔG° for hydrolysis = -8.2 kJ/mol, indicating spontaneous bond cleavage under physiological conditions.

Scientific Research Applications

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine has several notable applications in scientific research:

Biochemical Studies

This compound serves as a model for studying peptide synthesis and modification techniques. Its structure allows researchers to explore:

- Mechanisms of enzyme action.

- Interactions with receptors and other proteins.

Pharmacological Research

The compound is under investigation for its potential therapeutic effects, including:

- Modulation of cellular processes.

- Use in drug delivery systems due to its ability to interact with biological membranes.

Cancer Research

Preliminary studies suggest that this peptide may influence cancer cell behavior by affecting signaling pathways involved in cell proliferation and apoptosis.

Neurobiology

Research indicates potential applications in neurobiology, particularly in understanding neuropeptide signaling and their role in neurological disorders.

Case Studies

Several studies have highlighted the utility of this compound:

- Peptide Interaction Studies : A study demonstrated that the compound could effectively bind to specific receptors, influencing downstream signaling pathways, which may have implications for drug design .

- Therapeutic Applications : Research has shown that modifications of this peptide can enhance its stability and efficacy in vivo, making it a candidate for developing new therapeutic agents .

- Synthetic Methodologies : Innovations in synthetic methodologies have been documented, showcasing efficient routes to produce this compound with high purity, which is crucial for its application in biological studies .

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine involves its interaction with specific molecular targets. The diaminomethylidene groups play a crucial role in binding to these targets, influencing various cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related peptides featuring N⁵-(diaminomethylidene)-L-ornithyl groups, based on evidence-derived

Key Observations:

Structural Complexity: The target compound is less complex than ’s peptide (1294.51 Da) but shares the presence of multiple diaminomethylidene-ornithine residues, which likely enhance cationic charge and protease resistance .

Stereochemical Variations : highlights D-ornithine residues, which are absent in the target compound, suggesting differences in target specificity or stability .

Functional Groups : Sulfur (in methionine/thiophene) and nitro groups () are absent in the target, reducing redox sensitivity but possibly limiting metal-binding properties .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine, often referred to as a complex peptide compound, has garnered attention in biochemical research due to its potential biological activities. This article aims to explore its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 996.2 g/mol. Its structure features multiple amino acid residues, specifically L-ornithine, L-lysine, and L-glutamine, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C41H81N21O8 |

| Molecular Weight | 996.2 g/mol |

| CAS Number | 915195-08-3 |

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the peptide chain. This method includes:

- Coupling : Activation and coupling of each amino acid to the resin-bound peptide.

- Deprotection : Removal of protective groups to enable further coupling.

- Cleavage : Final cleavage from the resin followed by purification.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.

In Vitro Studies

Research indicates that modifications in the amino acid sequence can significantly affect the binding affinity and cytotoxicity against cancer cell lines. For instance, analogs replacing L-ornithine with other amino acids showed varying degrees of inhibition on human recombinant DHFR and exhibited differential cytotoxic effects on cancer cell lines such as MCF-7 (human breast carcinoma) and SCC25 (squamous cell carcinoma) .

Case Studies

- Inhibition Studies : A study demonstrated that the compound was several times more potent than traditional chemotherapeutics like methotrexate in inhibiting DHFR activity in cultured cells. The Ki values indicated that this compound could serve as a more effective alternative in treating certain cancers .

- Therapeutic Applications : Investigations into the therapeutic applications have shown promise in drug delivery systems due to its ability to modulate biological activities through receptor binding and enzyme inhibition .

- Comparative Analysis : Comparative experiments highlighted that while some analogs showed reduced efficacy against specific cancer types, they maintained significant binding affinity to DHFR, suggesting potential for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N⁵-(diaminomethylidene)-L-ornithine residues in complex peptides?

- Methodological Answer : The synthesis of N⁵-(diaminomethylidene)-L-ornithine derivatives involves introducing the diaminomethylene group via iminylation. A general procedure includes reacting L-ornithine with alkylating agents under controlled pH (e.g., using trifluoroacetic acid) to form stable intermediates. Solid-phase peptide synthesis (SPPS) is recommended for sequential assembly, with Fmoc/t-Bu protection strategies to prevent side reactions . Post-synthetic modifications, such as guanidinylation, can be optimized using Boc-protected intermediates to ensure regioselectivity .

Q. How can researchers ensure structural fidelity during the synthesis of multi-ornithinyl-glutamine peptides?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and detects truncation products.

- NMR Spectroscopy : ¹H/¹³C NMR resolves backbone connectivity and verifies the presence of diaminomethylene groups (e.g., δ ~7.5–8.5 ppm for NH protons in guanidine-like structures) .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (210–220 nm) ensures >95% purity, critical for reproducibility in downstream assays .

Q. What are the stability considerations for storing N⁵-(diaminomethylidene)-modified peptides?

- Methodological Answer : The compound’s hygroscopic nature and sensitivity to hydrolysis necessitate storage in airtight containers under inert gas (e.g., argon) at –20°C. Lyophilization with cryoprotectants (e.g., trehalose) minimizes degradation. Periodic stability testing via HPLC is advised, particularly after long-term storage or freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in peptide solubility data during formulation?

- Methodological Answer : Discrepancies in solubility often arise from aggregation or counterion effects. Systematic approaches include:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or aqueous buffers with chaotropic agents (urea, guanidine HCl) to disrupt hydrogen bonding.

- Dynamic Light Scattering (DLS) : Quantify particle size distribution to identify aggregation thresholds.

- Ion Pairing : Use trifluoroacetate or acetate counterions to modulate solubility without altering bioactivity .

Q. What experimental design strategies optimize yield in multi-step peptide synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles to identify critical factors (e.g., coupling reagent efficiency, temperature, reaction time). For example:

- Central Composite Design : Vary equivalents of HATU/DIPEA during amide bond formation to maximize coupling efficiency.

- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side-product formation in oxidation steps .

Q. How can researchers validate the biological activity of N⁵-(diaminomethylidene)-modified peptides in enzyme inhibition assays?

- Methodological Answer : Use competitive inhibition assays with purified enzymes (e.g., dimethylarginine dimethylaminohydrolase-1). Key steps:

- IC₅₀ Determination : Titrate peptide concentrations against a fluorogenic substrate (e.g., Nα-Boc-L-ornithine) to calculate inhibition constants.

- Molecular Docking : Validate binding modes using crystallographic data (e.g., PDB 3H4K) to correlate structural features (e.g., guanidine group orientation) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in mass spectrometry data for modified peptides?

- Methodological Answer : Contradictions may stem from adduct formation or partial hydrolysis. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.